molecular formula C13H11F3N2O B2569627 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1060931-53-4

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2569627
CAS No.: 1060931-53-4
M. Wt: 268.239
InChI Key: HUDUITOZAZDFPS-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that features a pyrrole ring attached to a benzamide structure, with a trifluoroethyl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Attachment of the Pyrrole Ring to Benzamide: The pyrrole ring is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of a halogenated benzamide with the pyrrole in the presence of a base.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)benzamide: Lacks the trifluoroethyl group, resulting in different lipophilicity and biological activity.

    N-(2,2,2-trifluoroethyl)benzamide: Lacks the pyrrole ring, affecting its ability to interact with biological targets through π-π interactions.

    4-(1H-pyrrol-1-yl)-N-methylbenzamide: Contains a methyl group instead of a trifluoroethyl group, leading to different chemical and biological properties.

Uniqueness

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both the pyrrole ring and the trifluoroethyl group. This combination imparts distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

4-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)9-17-12(19)10-3-5-11(6-4-10)18-7-1-2-8-18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDUITOZAZDFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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